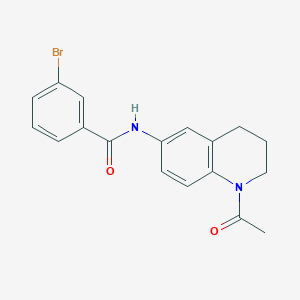

N-(1-乙酰基-1,2,3,4-四氢喹啉-6-基)-3-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

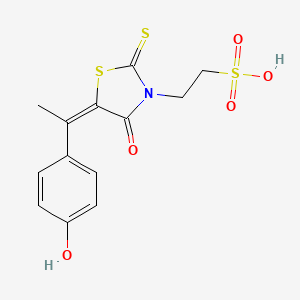

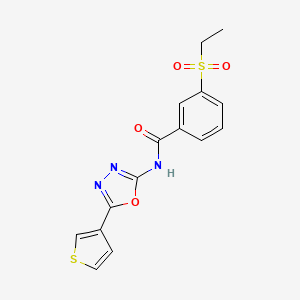

The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide is a derivative of the tetrahydroisoquinoline family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it could be synthesized from a tetrahydroisoquinoline precursor, potentially through a series of steps involving bromination, acylation, and amide formation.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been demonstrated in recent studies. For instance, a three-step method involving cross-coupling, cyclization, and N-deprotection/N-alkylation has been used to prepare N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . Another approach for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines starts with ortho-brominated aromatic aldehydes and primary aromatic amines, followed by reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate acetyl and bromobenzamide functionalities at the relevant steps.

Molecular Structure Analysis

The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide would feature a tetrahydroisoquinoline core with an acetyl group at the nitrogen atom and a bromobenzamide moiety at the 6-position. The stereochemistry of the tetrahydroisoquinoline core can be crucial, as demonstrated by the stereoselective radical-mediated cyclization of norephedrine-derived o-bromobenzamides, which leads to enantioselective synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines . The stereochemistry could influence the biological activity and pharmacokinetics of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide would likely involve the bromobenzamide moiety, which could participate in further cross-coupling reactions due to the presence of the bromine atom. The acetyl group could be involved in deacetylation reactions or serve as a directing group for further functionalization of the tetrahydroisoquinoline core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amides and tetrahydroisoquinolines. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amide group, and a relatively high boiling point. The presence of the bromine atom would increase the molecular weight and could affect the compound's density and refractive index.

科学研究应用

催化与合成

研究探索了与 N-(1-乙酰基-1,2,3,4-四氢喹啉-6-基)-3-溴苯甲酰胺密切相关的 N-甲氧基苯甲酰胺在催化中的应用。Rakshit 等人 (2011) 的一项研究重点介绍了使用 N-甲氧基苯甲酰胺的定向 C-H 键活化进行有效的 Rh(III) 催化的氧化烯烃化。该过程的特点是温和、实用且产率高,利用 N-O 键作为内部氧化剂。该研究强调了定向/氧化基团的多功能性,可以对其进行改变以选择性地形成有价值的四氢异喹啉酮产品 (Rakshit 等人,2011)。

新颖的合成方法

Davoodnia 等人 (2010) 开发了一种合成 2-芳基喹唑啉-4(3H)-酮的有效程序,其在结构上与目标化合物相关。该方法使用四丁基溴化铵作为新型离子液体催化剂,使用氯化铜 (II) 作为氧化剂,代表了有机合成领域的重大进步。本研究有助于理解与 N-(1-乙酰基-1,2,3,4-四氢喹啉-6-基)-3-溴苯甲酰胺相关的化合物的合成多功能性 (Davoodnia 等人,2010)。

药用应用

Umehara 等人在 2009 年进行的一项研究调查了与 N-(1-乙酰基-1,2,3,4-四氢喹啉-6-基)-3-溴苯甲酰胺在结构上类似的化合物的代谢产物。这项研究对于理解此类化合物的代谢途径和潜在的药用应用至关重要。该研究涉及鉴定人尿液、血浆和粪便中的代谢产物,有助于更广泛地了解类似化合物的药代动力学 (Umehara 等人,2009)。

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHYFDNTPSOFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2540879.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)

![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)

![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)

![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)